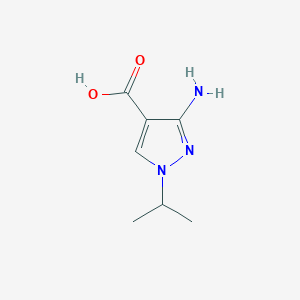
2-(溴代三甲基)环氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tribromomethyl)oxirane is a useful research compound. Its molecular formula is C3H3Br3O and its molecular weight is 294.768. The purity is usually 95%.
BenchChem offers high-quality 2-(Tribromomethyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tribromomethyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
遗传毒性研究对环氧乙烷的研究,包括2-(溴代三甲基)环氧化物衍生物,也集中于其潜在的遗传毒性作用。一项分析暴露于环氧乙烷的哺乳动物细胞中微核和基因突变形成的研究显示,在低浓度下存在明显的遗传损伤。这些发现强调了在材料开发中了解环氧乙烷生物影响的重要性,强调了它们的反应性和对遗传物质的潜在不利影响 (Schweikl 等人,2004).
生物催化和不对称合成使用细菌环氧化物水解酶对2,2-二取代环氧乙烷进行生物水解证明了该反应的底物和生物催化剂依赖性。此过程促进了对映选择性的调节,从而能够以良好到极好的选择性对环氧乙烷进行拆分。获得的对映体富集环氧化物和邻二醇为不对称合成中的使用提供了有价值的合成手段,说明了环氧乙烷在生物催化应用中的效用 (Steinreiber 等人,2000).
聚合物合成环氧乙烷,包括2-(溴代三甲基)环氧化物衍生物,在通过开环聚合合成聚合物中至关重要。例如,聚{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-十三氟辛基)甲基]环氧化物}的合成证明了通过亲核取代反应和开环聚合能够生产具有特定性质的聚合物的可能性。此类聚合物在材料科学和工程等各个领域都有应用 (李占雄,2012).
催化和有机合成环氧乙烷的用途扩展到催化,其中席夫碱金属(II)配合物促进了1,2-环氧乙烷区域选择性转化为有价值的中间体,用于合成具有生物活性的分子。这证明了环氧乙烷作为催化过程中底物以有效生产有机化合物的潜力 (Sharghi & Nasseri,2003).
作用机制
Target of Action
The primary targets of 2-(Tribromomethyl)oxirane are molecules with nucleophilic sites, such as amines and carboxylic acids . These molecules play a crucial role in various biochemical reactions, including the formation of esters and amides, which are key components in a wide range of biological and synthetic materials .
Mode of Action
2-(Tribromomethyl)oxirane interacts with its targets through a process known as ring-opening reaction . This reaction is initiated by a tertiary amine and involves the conversion of the oxirane ring in 2-(Tribromomethyl)oxirane to a more reactive species . The activated oxirane then undergoes nucleophilic attack by a carboxylate anion, leading to the formation of β-hydroxypropyl ester . This reaction can occur through both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reaction of 2-(Tribromomethyl)oxirane affects several biochemical pathways. It leads to the formation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations are key steps in the synthesis of pharmaceutical and natural products . .
Result of Action
The molecular and cellular effects of 2-(Tribromomethyl)oxirane’s action are largely dependent on the specific biochemical pathways it affects. The formation of β-hydroxypropyl ester, for instance, can have various effects depending on the context . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Tribromomethyl)oxirane. For instance, the reaction time, reaction temperature, and molar ratios of hydrogen peroxide are factors that influence the epoxidation reaction . Understanding these factors can help optimize the use of 2-(Tribromomethyl)oxirane in various applications.
未来方向
生化分析
Biochemical Properties
. This reactivity allows them to participate in a variety of biochemical reactions. For instance, oxiranes can undergo ring-opening reactions with nucleophiles, a process that is often used in the synthesis of larger biomolecules .
Cellular Effects
Other oxiranes have been shown to interact with various cellular components and influence cell function . For example, some oxiranes can react with proteins and nucleic acids, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxiranes can undergo ring-opening reactions with nucleophiles, a process that can lead to changes in gene expression and enzyme activity . This suggests that 2-(Tribromomethyl)oxirane may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 2-(Tribromomethyl)oxirane in animal models. The effects of other oxiranes have been studied in animal models, and these studies have shown that the effects of oxiranes can vary with different dosages .
Transport and Distribution
Other oxiranes have been shown to interact with various transporters and binding proteins, which can affect their localization and accumulation .
Subcellular Localization
Other oxiranes have been shown to localize to specific compartments or organelles within cells, often as a result of targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(tribromomethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O/c4-3(5,6)2-1-7-2/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETDLDJGIUNIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)
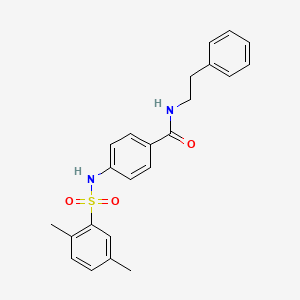
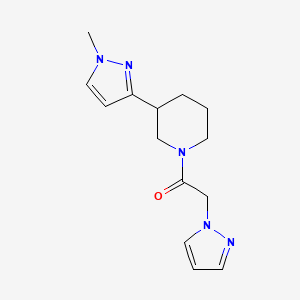
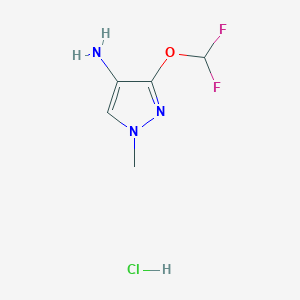
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)
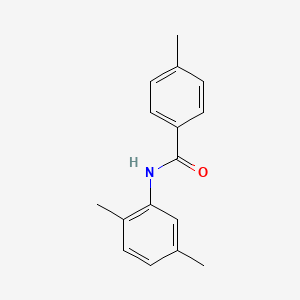
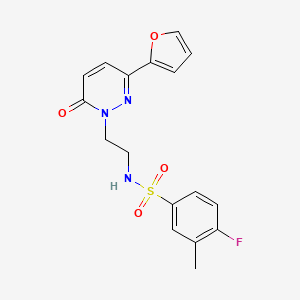
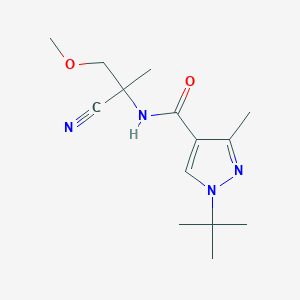
![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)

